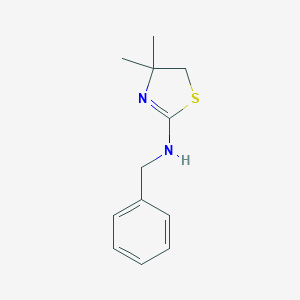

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine

Descripción general

Descripción

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a benzyl group attached to a thiazole ring, which is further substituted with dimethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the thiazole derivative.

Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the thiazole ring or the benzyl group, leading to various reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiazole ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antimicrobial Activity

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Preliminary studies suggest that the compound's thiazole moiety contributes to its biological activity, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Potential

Research indicates that thiazole derivatives are often associated with anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Some derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Thiazole compounds are also noted for their anti-inflammatory activities. The unique structure of this compound may enhance its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action Studies

Research into the interaction of this compound with biological targets has revealed its potential binding affinity with specific enzymes and receptors involved in disease pathways. This warrants further investigation into its mechanism of action and therapeutic potential. Understanding these interactions could lead to the development of targeted therapies for various conditions.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions involving thiazole derivatives. The structure activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly influence the biological activity of the compound .

Mecanismo De Acción

The mechanism of action of Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: The parent compound of the thiazole family.

Benzylamine: A simpler compound with a benzyl group attached to an amine.

4,4-Dimethylthiazole: A thiazole derivative with dimethyl substitution.

Uniqueness

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Actividad Biológica

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields such as medicine and biochemistry.

Overview of Thiazole Derivatives

Thiazole and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The thiazole ring serves as a pharmacophore, which is a part of the molecule responsible for its biological activity. The presence of various substituents on the thiazole ring can significantly influence the compound's efficacy against different biological targets .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.

- Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.

- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against bacterial and fungal strains by disrupting cellular processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., NO2) | Generally increase antimicrobial activity |

| Electron-donating groups (e.g., OMe) | Can enhance lipophilicity and bioavailability |

| Alkyl substitutions | Influence solubility and membrane permeability |

Research indicates that modifications at specific positions on the thiazole ring can lead to significant changes in potency and selectivity against various targets .

Biological Activity Data

Recent studies have reported on the biological activities associated with this compound:

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

- Study on Anticancer Activity : A derivative of benzothiazole demonstrated significant inhibition of tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy Study : A series of thiazole derivatives were screened for their ability to inhibit growth in multidrug-resistant bacterial strains, revealing promising candidates for further development .

Propiedades

IUPAC Name |

N-benzyl-4,4-dimethyl-1,3-thiazolidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-12(2)9-15-11(14-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTBEMXNYIIFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=NCC2=CC=CC=C2)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368308 | |

| Record name | N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125101-40-8 | |

| Record name | N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.